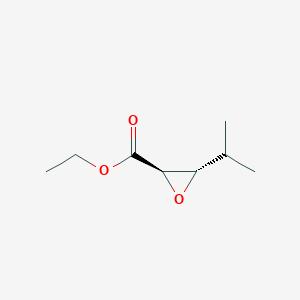
Ethyl (2R,3S)-3-propan-2-yloxirane-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl (2R,3S)-3-propan-2-yloxirane-2-carboxylate, also known as ethyl glycidate, is an organic compound commonly used in the synthesis of pharmaceuticals, agrochemicals, and fragrances. Ethyl glycidate is a colorless liquid with a fruity odor and is soluble in water, ethanol, and ether. This compound has gained significant attention in the scientific community due to its versatile applications in various fields.
Mechanism of Action
The mechanism of action of Ethyl (2R,3S)-3-propan-2-yloxirane-2-carboxylate glycidate is not well understood. However, it is believed to act as a nucleophile in reactions with electrophilic compounds. This reaction results in the formation of a stable adduct, which is essential in the synthesis of various compounds.
Biochemical and Physiological Effects:
Ethyl glycidate has not been extensively studied for its biochemical and physiological effects. However, it is believed to be non-toxic and non-carcinogenic. It has been shown to have low acute toxicity in animal studies, indicating its safety for use in scientific research.
Advantages and Limitations for Lab Experiments
One of the major advantages of using Ethyl (2R,3S)-3-propan-2-yloxirane-2-carboxylate glycidate in scientific research is its versatility in various fields. It is a readily available and cost-effective reagent, making it a popular choice for researchers. Additionally, it has a high purity, making it easy to handle and use in experiments.
However, one of the limitations of using Ethyl (2R,3S)-3-propan-2-yloxirane-2-carboxylate glycidate is its potential for explosive decomposition. This requires careful handling and storage to prevent accidents in the laboratory.
Future Directions
There are several future directions for the use of Ethyl (2R,3S)-3-propan-2-yloxirane-2-carboxylate glycidate in scientific research. One direction is the development of new and efficient methods for the synthesis of Ethyl (2R,3S)-3-propan-2-yloxirane-2-carboxylate glycidate. Additionally, there is a need for further studies to understand the mechanism of action of Ethyl (2R,3S)-3-propan-2-yloxirane-2-carboxylate glycidate and its potential applications in the synthesis of biologically active compounds.
Furthermore, there is a need for studies to investigate the potential toxicological effects of Ethyl (2R,3S)-3-propan-2-yloxirane-2-carboxylate glycidate. This will ensure its safe use in scientific research and prevent any potential harm to researchers.
Conclusion:
Ethyl glycidate is a versatile compound with various applications in scientific research. Its synthesis method is well established, and it is widely used as a chiral building block in the synthesis of biologically active compounds. While its biochemical and physiological effects are not well understood, it has been shown to be non-toxic and non-carcinogenic. Further studies are needed to understand its mechanism of action and potential toxicological effects.
Synthesis Methods
The synthesis of Ethyl (2R,3S)-3-propan-2-yloxirane-2-carboxylate glycidate can be achieved through several methods, including the epoxidation of Ethyl (2R,3S)-3-propan-2-yloxirane-2-carboxylate acrylate with hydrogen peroxide and formic acid, and the reaction of Ethyl (2R,3S)-3-propan-2-yloxirane-2-carboxylate chloroformate with glycidol. However, the most commonly used method is the reaction of Ethyl (2R,3S)-3-propan-2-yloxirane-2-carboxylate acrylate with hydrogen peroxide and a titanium silicalite catalyst. This method produces high yields of Ethyl (2R,3S)-3-propan-2-yloxirane-2-carboxylate glycidate with high purity.
Scientific Research Applications
Ethyl glycidate has various applications in scientific research. It is widely used as a chiral building block in the synthesis of biologically active compounds, such as antiviral and anticancer drugs. It is also used as a starting material for the synthesis of agrochemicals, such as insecticides and herbicides. Additionally, Ethyl (2R,3S)-3-propan-2-yloxirane-2-carboxylate glycidate is used in the fragrance industry to produce fruity and floral scents.
properties
CAS RN |
145631-84-1 |
|---|---|
Product Name |
Ethyl (2R,3S)-3-propan-2-yloxirane-2-carboxylate |
Molecular Formula |
C8H14O3 |
Molecular Weight |
158.19 g/mol |
IUPAC Name |
ethyl (2R,3S)-3-propan-2-yloxirane-2-carboxylate |
InChI |
InChI=1S/C8H14O3/c1-4-10-8(9)7-6(11-7)5(2)3/h5-7H,4H2,1-3H3/t6-,7+/m0/s1 |
InChI Key |
HPSAABPQZURAKQ-NKWVEPMBSA-N |
Isomeric SMILES |
CCOC(=O)[C@H]1[C@@H](O1)C(C)C |
SMILES |
CCOC(=O)C1C(O1)C(C)C |
Canonical SMILES |
CCOC(=O)C1C(O1)C(C)C |
synonyms |
L-threo-Pentonic acid, 2,3-anhydro-4,5-dideoxy-4-methyl-, ethyl ester (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



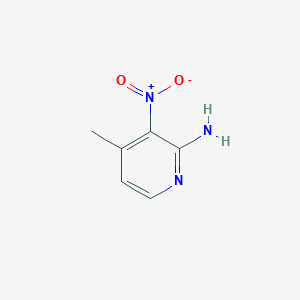
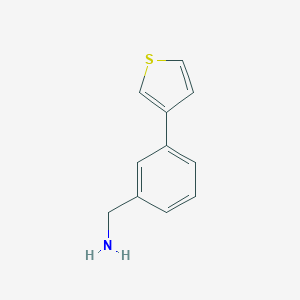
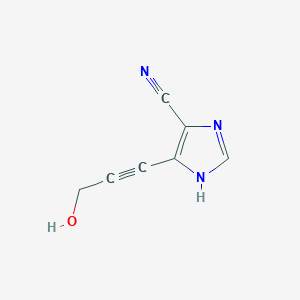
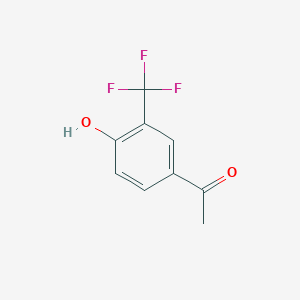
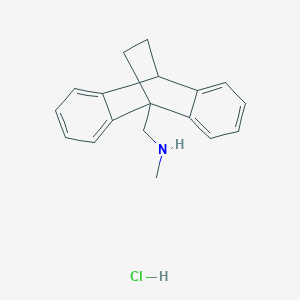
![2-[3-Chloro-4-(thiazol-2-yl)phenyl]propionic Acid](/img/structure/B139327.png)

![Ethyl 2,3-dihydroimidazo[2,1-b][1,3]thiazole-6-carboxylate](/img/structure/B139332.png)


![Tricyclo[3.2.1.0~3,6~]octane-3-carboxylic acid](/img/structure/B139345.png)

![[3-(2-Ethoxyethyl)oxiran-2-yl]methanol](/img/structure/B139360.png)
